Dihydroxy(oxo)azanium;1,5-dimethylimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydroxy(oxo)azanium;1,5-dimethylimidazole is a compound that combines the properties of an imidazole derivative with the unique characteristics of a dihydroxy(oxo)azanium group Imidazole derivatives are known for their versatility in various chemical reactions and their presence in many biologically active molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dihydroxy(oxo)azanium;1,5-dimethylimidazole typically involves the functionalization of the imidazole ring. One common method is the oxidation of 1,5-dimethylimidazole using oxidizing agents such as hydrogen peroxide or peracids. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the selective formation of the dihydroxy(oxo)azanium group .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Dihydroxy(oxo)azanium;1,5-dimethylimidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The imidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce imidazole derivatives with lower oxidation states .
Wissenschaftliche Forschungsanwendungen
Dihydroxy(oxo)azanium;1,5-dimethylimidazole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in various industrial processes
Wirkmechanismus
The mechanism by which dihydroxy(oxo)azanium;1,5-dimethylimidazole exerts its effects involves its ability to interact with various molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity and other biochemical pathways. The dihydroxy(oxo)azanium group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dimethylimidazole: Similar in structure but lacks the dihydroxy(oxo)azanium group.
1-Hydroxyimidazole: Contains a hydroxyl group but not the dihydroxy(oxo)azanium group.
Imidazole N-oxides: Oxidized derivatives of imidazole with different functional groups.
Uniqueness
Dihydroxy(oxo)azanium;1,5-dimethylimidazole is unique due to the presence of both the imidazole ring and the dihydroxy(oxo)azanium group.
Eigenschaften
Molekularformel |
C5H10N3O3+ |
---|---|
Molekulargewicht |
160.15 g/mol |
IUPAC-Name |
dihydroxy(oxo)azanium;1,5-dimethylimidazole |
InChI |
InChI=1S/C5H8N2.H2NO3/c1-5-3-6-4-7(5)2;2-1(3)4/h3-4H,1-2H3;(H2,2,3,4)/q;+1 |
InChI-Schlüssel |
DIVUGRPTMWDIEN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=CN1C.[N+](=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.